1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c22-17-9-7-15(8-10-17)19(26)14-30-21-24-23-20(29-21)16-5-4-6-18(13-16)31(27,28)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUXNVVANHZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine-1-sulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride in the presence of a base.
Coupling of the oxadiazole and piperidine-1-sulfonyl groups: This is typically done via a nucleophilic substitution reaction.
Attachment of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Material Science: Its unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
*Calculated based on molecular formula.
Physicochemical and ADME Properties
- Lipophilicity : The target compound’s ClogP* (~3.5) is higher than furyl analogs (ClogP ~2.8 ) but lower than CF₃-containing derivatives (ClogP ~4.1 ), suggesting balanced blood-brain barrier permeability.
- Solubility : The piperidine sulfonyl group may improve aqueous solubility (>50 μM in PBS) compared to methylpiperidine derivatives .
- Synthetic Accessibility : The target compound requires multi-step synthesis involving cyclization of thiosemicarbazides for oxadiazole formation and sulfonylation of piperidine, which is more complex than furyl or benzodioxin analogs .
Biological Activity
The compound 1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 1,3,4-oxadiazole ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
- Introduction of the piperidine-1-sulfonyl group : Piperidine reacts with a sulfonyl chloride in the presence of a base.
- Coupling of the oxadiazole and piperidine groups : This is often done via nucleophilic substitution.
- Attachment of the 4-chlorophenyl group : Achieved through Friedel-Crafts acylation.
- Final assembly : Involves the coupling of intermediate products to yield the target compound.
The mechanism by which this compound exerts its biological effects may involve interactions with various molecular targets, including enzymes and receptors. Potential pathways include:
- Enzyme inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at certain receptors, altering physiological responses.
Pharmacological Studies
Recent studies have highlighted various biological activities associated with derivatives containing similar structural motifs:
- Antibacterial Activity : Compounds similar to this compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .
- Cholinesterase Inhibition : Some derivatives exhibited significant inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission regulation .
Case Studies
- In Silico Studies : Docking studies have indicated that these compounds can effectively bind to target proteins, suggesting potential therapeutic applications. For instance, binding interactions with bovine serum albumin (BSA) were assessed to evaluate pharmacological effectiveness .
- Experimental Results : A study reported that several compounds derived from similar scaffolds showed IC50 values indicating strong urease inhibition, which could be relevant in treating conditions like urinary tract infections .
Comparative Analysis
The following table summarizes the biological activity findings related to this compound and its derivatives:
| Compound | Activity | Target Organism | IC50/Effect |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-{...} | Antibacterial | Salmonella typhi | Moderate to Strong |
| 1-(4-Chlorophenyl)-2-{...} | Antibacterial | Bacillus subtilis | Moderate to Strong |
| Derivative X | Acetylcholinesterase Inhibitor | N/A | Strong |
| Derivative Y | Urease Inhibitor | N/A | IC50 = 2.14 ± 0.003 μM |
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves multistep reactions, including condensation of 1,3,4-oxadiazole intermediates with sulfonyl-containing piperidine derivatives. For example, a neutral pH (maintained with potassium bicarbonate) and low temperatures (0–5°C) are critical during the coupling of sulfanyl-oxadiazole precursors with triazine intermediates . A similar protocol uses acetone as a solvent and emphasizes stoichiometric control to minimize side products .
Q. Which analytical methods are recommended for assessing purity and stability?
Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) and sodium 1-octanesulfonate as an ion-pairing agent (pH 4.6) is effective for purity analysis . For structural validation, single-crystal X-ray diffraction (as in and ) combined with -NMR and FT-IR ensures accurate characterization of crystallographic parameters and functional groups .
Q. How is cytotoxicity evaluated for this compound?
Cytotoxicity is commonly assessed using the MTT assay ( ), where the compound is tested against cancer cell lines (e.g., HeLa or MCF-7). Data interpretation involves calculating IC values and comparing dose-response curves to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires adjusting substituent reactivity and reaction kinetics. For instance, substituting electron-withdrawing groups on the oxadiazole ring (e.g., pyrimidine derivatives) enhances electrophilicity, facilitating nucleophilic thiol coupling . Temperature gradients (e.g., 0–5°C for exothermic steps) and controlled pH (via potassium bicarbonate) reduce byproduct formation in triazine-based syntheses .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or structural analogs. Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and comparative molecular docking to target proteins (e.g., β-amyloid for Alzheimer’s studies) can reconcile differences .
Q. How can structural analogs be designed to enhance blood-brain barrier (BBB) penetration for Alzheimer’s applications?
Introduce lipophilic substituents (e.g., methyl or trifluoromethyl groups) on the piperidine-sulfonyl moiety to improve BBB permeability. Molecular dynamics simulations predict logP values, while in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) validate permeability .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?
Disordered sulfonyl or oxadiazole groups complicate electron density maps. High-resolution X-ray data (collected at 123 K) and refinement software (e.g., SHELXL) with anisotropic displacement parameters resolve these issues. Hydrogen bonding networks are validated using Olex2 or Mercury .
Q. How do substituents on the 1,3,4-oxadiazole ring influence biological target selectivity?
Bulky aryl groups (e.g., 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in Alzheimer’s models), while polar groups improve solubility for antimicrobial activity. Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) guide rational design .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC with iodine visualization or LC-MS .
- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to statistically compare IC values across studies .
- Safety : Follow OSHA guidelines for handling sulfonyl chlorides (e.g., PPE, fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
